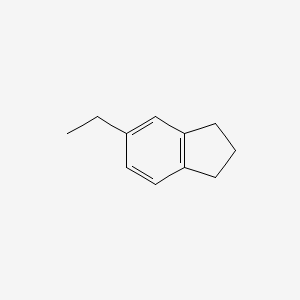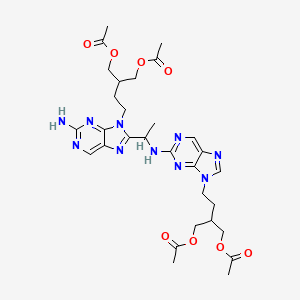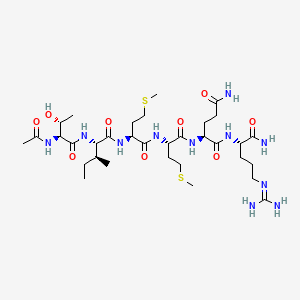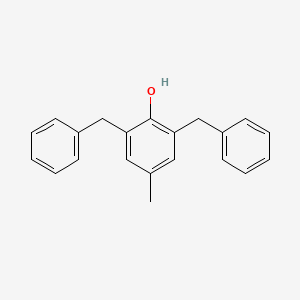
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline is a synthetic organic compound known for its potential cytotoxic and antimitotic properties. It is part of a series of benzylaniline derivatives that have been studied for their ability to inhibit tubulin polymerization, which is crucial for cell division .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline typically involves the reaction of 4-methylaniline with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Chemistry: It serves as a model compound for studying nucleophilic substitution and electrophilic aromatic substitution reactions.
Biology: The compound’s ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and mitosis.
作用机制
The primary mechanism of action of 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline involves the inhibition of tubulin polymerization. Tubulin is a protein that forms microtubules, essential components of the cell’s cytoskeleton. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .
相似化合物的比较
Similar Compounds
- 4-Methyl-N-(3,4,5-trimethoxyphenyl)aniline
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)amine
- 4-Methyl-N-(3,4,5-trimethoxybenzyl)benzamide
Uniqueness
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline stands out due to its specific substitution pattern on the benzyl and aniline rings, which contributes to its unique chemical and biological properties. Its ability to inhibit tubulin polymerization with high potency (IC50 value of 3.5 microM) makes it particularly valuable in cancer research .
属性
CAS 编号 |
151221-96-4 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC 名称 |
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H21NO3/c1-12-5-7-14(8-6-12)18-11-13-9-15(19-2)17(21-4)16(10-13)20-3/h5-10,18H,11H2,1-4H3 |
InChI 键 |
WNPKGWVHMDSGQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


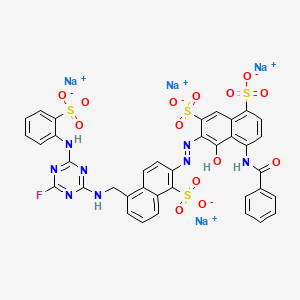

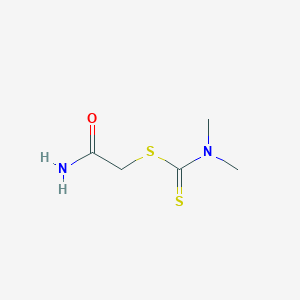


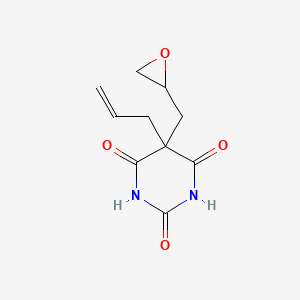
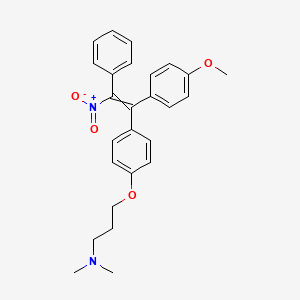
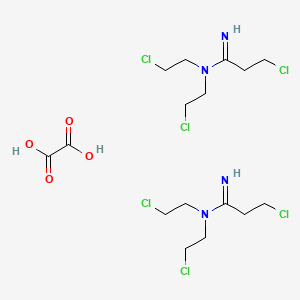
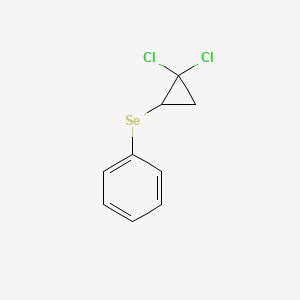
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
